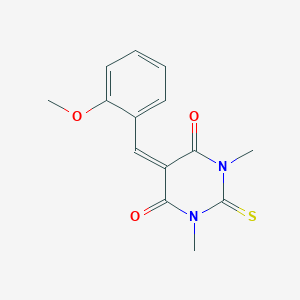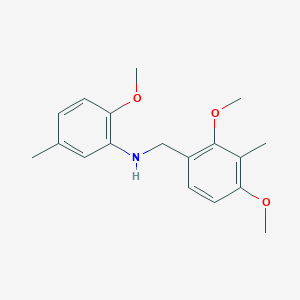![molecular formula C20H15BrN2O2 B5804850 N'-[(2-biphenylylcarbonyl)oxy]-4-bromobenzenecarboximidamide](/img/structure/B5804850.png)
N'-[(2-biphenylylcarbonyl)oxy]-4-bromobenzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(2-biphenylylcarbonyl)oxy]-4-bromobenzenecarboximidamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes. In
作用機序
The mechanism of action of N'-[(2-biphenylylcarbonyl)oxy]-4-bromobenzenecarboximidamide involves the inhibition of the enzyme carbonic anhydrase. Carbonic anhydrase catalyzes the conversion of carbon dioxide and water to bicarbonate and protons. This reaction is crucial for various physiological processes such as respiration, acid-base balance, and electrolyte transport. N'-[(2-biphenylylcarbonyl)oxy]-4-bromobenzenecarboximidamide binds to the active site of carbonic anhydrase and inhibits its activity, leading to a decrease in the production of bicarbonate and protons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N'-[(2-biphenylylcarbonyl)oxy]-4-bromobenzenecarboximidamide are mainly related to its inhibition of carbonic anhydrase. This inhibition leads to a decrease in the production of bicarbonate and protons, which can have various effects on physiological processes. For example, inhibition of carbonic anhydrase in the eye can lead to a decrease in intraocular pressure, making it a potential treatment for glaucoma. Inhibition of carbonic anhydrase in the brain can lead to a decrease in the production of protons, making it a potential treatment for epilepsy.
実験室実験の利点と制限
One of the advantages of using N'-[(2-biphenylylcarbonyl)oxy]-4-bromobenzenecarboximidamide in lab experiments is its potent inhibitory activity against carbonic anhydrase. This makes it a valuable tool for studying the role of carbonic anhydrase in various physiological processes. However, one of the limitations of using N'-[(2-biphenylylcarbonyl)oxy]-4-bromobenzenecarboximidamide is its potential toxicity. It has been reported to exhibit cytotoxicity in some cell lines, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N'-[(2-biphenylylcarbonyl)oxy]-4-bromobenzenecarboximidamide. One direction is to explore its potential as a therapeutic agent for various diseases such as glaucoma, epilepsy, and cancer. Another direction is to study its mechanism of action in more detail, including its interactions with other enzymes and proteins. Additionally, the development of new synthesis methods for N'-[(2-biphenylylcarbonyl)oxy]-4-bromobenzenecarboximidamide could lead to improved yields and purity, making it more accessible for research and potential therapeutic applications.
合成法
The synthesis of N'-[(2-biphenylylcarbonyl)oxy]-4-bromobenzenecarboximidamide involves the reaction of 4-bromobenzenecarboxylic acid with 2-biphenylcarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with N,N'-diisopropylethylamine and N,N'-carbonyldiimidazole to yield the final product. This method has been reported to yield high purity and good yields of N'-[(2-biphenylylcarbonyl)oxy]-4-bromobenzenecarboximidamide.
科学的研究の応用
N'-[(2-biphenylylcarbonyl)oxy]-4-bromobenzenecarboximidamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes such as respiration, acid-base balance, and electrolyte transport. Carbonic anhydrase inhibitors have been used in the treatment of various diseases such as glaucoma, epilepsy, and cancer. N'-[(2-biphenylylcarbonyl)oxy]-4-bromobenzenecarboximidamide has shown promising results as a potential therapeutic agent for these diseases.
特性
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-phenylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O2/c21-16-12-10-15(11-13-16)19(22)23-25-20(24)18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H,(H2,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJYLPHPUZVUHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)ON=C(C3=CC=C(C=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)O/N=C(/C3=CC=C(C=C3)Br)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-phenylbenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1-naphthyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide](/img/structure/B5804775.png)
![2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]ethanamine](/img/structure/B5804782.png)
![(4-aminophenyl)[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amine](/img/structure/B5804785.png)
![N-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzamide](/img/structure/B5804793.png)
![5,5-dimethyl-2-[(4-morpholinylcarbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5804807.png)
![N-[2-chloro-5-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-phenylacetamide](/img/structure/B5804811.png)
![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5804814.png)
![2,5,7-trimethyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5804820.png)
![1,3-dimethyl-6-{2-[methyl(phenyl)amino]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5804825.png)

![methyl N-[(4-methylphenyl)sulfonyl]-N-4H-1,2,4-triazol-4-ylglycinate](/img/structure/B5804857.png)
![3-benzyl-2-hydrazino-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5804862.png)
